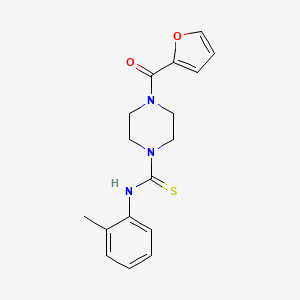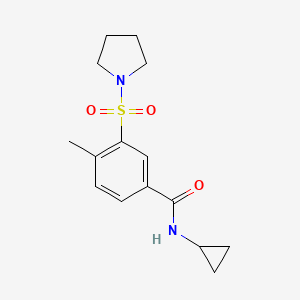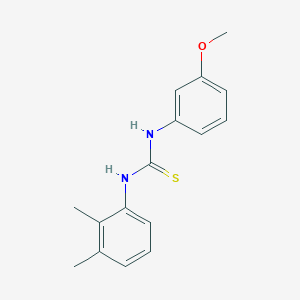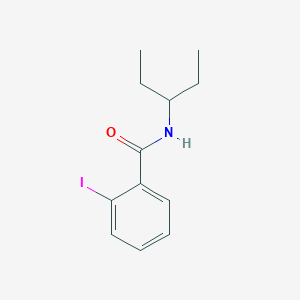
5-chloro-N-cyclooctyl-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclooctyl-2-thiophenesulfonamide, also known as SITS, is a sulfonamide compound that is widely used in scientific research for its ability to inhibit anion transporters. SITS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-cyclooctyl-2-thiophenesulfonamide is primarily used in scientific research as an inhibitor of anion transporters, specifically the Cl^-/HCO3^- exchanger. This transporter is involved in a variety of cellular processes, including acid-base balance, ion homeostasis, and cell volume regulation. By inhibiting this transporter, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide can be used to investigate the role of anion transporters in these processes.
Wirkmechanismus
5-chloro-N-cyclooctyl-2-thiophenesulfonamide inhibits the Cl^-/HCO3^- exchanger by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a disruption in anion transport. The exact mechanism of 5-chloro-N-cyclooctyl-2-thiophenesulfonamide inhibition is not fully understood, but it is believed to involve a conformational change in the transporter protein.
Biochemical and Physiological Effects:
5-chloro-N-cyclooctyl-2-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of anion transporters, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has been shown to inhibit other transporters, including the Na+/H+ exchanger and the Na+/K+/2Cl^- cotransporter. 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-cyclooctyl-2-thiophenesulfonamide is a valuable tool for investigating the role of anion transporters in various cellular processes. Its ability to inhibit the Cl^-/HCO3^- exchanger allows for the investigation of acid-base balance, ion homeostasis, and cell volume regulation. However, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has limitations in that it is not a specific inhibitor of the Cl^-/HCO3^- exchanger and can also inhibit other transporters and enzymes. Additionally, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 5-chloro-N-cyclooctyl-2-thiophenesulfonamide. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for more precise investigation of their role in cellular processes. Another area of interest is the investigation of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Finally, the development of new methods for synthesizing 5-chloro-N-cyclooctyl-2-thiophenesulfonamide and related compounds could lead to more efficient and cost-effective research.
Synthesemethoden
The synthesis of 5-chloro-N-cyclooctyl-2-thiophenesulfonamide involves the reaction of 2-chlorothiophene with cyclooctylamine in the presence of sodium hydride. The resulting intermediate is then reacted with sulfamide to produce 5-chloro-N-cyclooctyl-2-thiophenesulfonamide. The yield of the synthesis method is approximately 60-70%, making it a relatively efficient process.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclooctylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S2/c13-11-8-9-12(17-11)18(15,16)14-10-6-4-2-1-3-5-7-10/h8-10,14H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSQPWROJCGFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclooctylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)



![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)

![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)


![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)